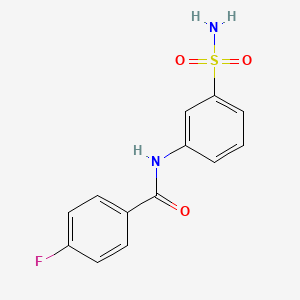

4-fluoro-N-(3-sulfamoylphenyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(3-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3S/c14-10-6-4-9(5-7-10)13(17)16-11-2-1-3-12(8-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPIPJHLOJHQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

The most straightforward method involves reacting 4-fluorobenzoyl chloride with 3-aminobenzenesulfonamide in the presence of a base. This approach, adapted from seleno-containing benzamide syntheses, typically employs dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as solvents. Triethylamine or diisopropylethylamine is added to neutralize hydrochloric acid generated during the reaction. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound with purities exceeding 80%.

Key Reaction Conditions

- Solvent: DMSO or DMF

- Base: Triethylamine (2.5 equiv)

- Temperature: 25°C

- Time: 12–24 hours

Characterization data from analogous compounds confirm the expected structure:

Protection-Deprotection Strategies for Sulfamoyl Groups

In cases where the sulfamoyl group is susceptible to undesired side reactions, temporary protection using silyl or methyl groups is employed. A patent detailing the synthesis of related benzamides highlights the use of tert-butyldimethylsilyl (TBS) groups to protect sulfonamide nitrogens during amidation. After coupling, the protecting group is removed under mild acidic conditions (e.g., trifluoroacetic acid). This method improves yields by preventing sulfamoyl group participation in side reactions.

Example Protocol

- Protection: Treat 3-aminobenzenesulfonamide with TBS-Cl in dichloromethane.

- Amidation: React protected amine with 4-fluorobenzoyl chloride.

- Deprotection: Remove TBS group using TFA/water (95:5).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance the nucleophilicity of the amine, facilitating faster amide bond formation. Bases such as triethylamine are preferred over stronger alternatives (e.g., NaOH) to avoid hydrolysis of the sulfamoyl group.

Temperature and Time

Elevated temperatures (50–60°C) reduce reaction times but risk decomposing heat-sensitive intermediates. Room-temperature reactions, though slower, are recommended for maintaining product integrity.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

- 1H NMR: Aromatic protons adjacent to the sulfamoyl group resonate as doublets at δ 8.14–8.09.

- 19F-NMR: The fluorine atom para to the benzamide carbonyl appears at δ −105.79.

Mass Spectrometry

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

4-fluoro-N-(3-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted benzamides .

Scientific Research Applications

4-fluoro-N-(3-sulfamoylphenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in the Benzamide Core

4-Chloro-N-(3-sulfamoylphenyl)benzamide

- Structural Difference : Chlorine replaces fluorine at the benzoyl para position.

- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter electronic effects and steric interactions. This substitution could reduce metabolic stability due to decreased resistance to oxidative degradation.

- Activity : While direct activity data are unavailable, chlorine’s electron-withdrawing nature may enhance electrophilic interactions in enzyme binding compared to fluorine .

3,4-Dimethoxy-N-(3-sulfamoylphenyl)benzamide (Compound 09)

- Structural Difference : Methoxy (-OCH₃) groups at the 3- and 4-positions of the benzoyl ring.

- Activity : Reported as a carbonic anhydrase inhibitor, suggesting that bulkier substituents may fine-tune selectivity for specific enzyme isoforms .

4-Fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

- Structural Difference : Replacement of the sulfamoylphenyl group with a 6-fluoro-benzothiazole ring.

- Impact : The benzothiazole moiety introduces aromatic heterocyclic character, enhancing π-π stacking interactions. Fluorine at the 6-position may further optimize electronic properties for target engagement.

- Application : Structural analogs of this type are explored in anticancer and antimicrobial research .

Positional Isomerism and Conformational Effects

4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide

- Structural Feature: Hydroxy (-OH) and nitro (-NO₂) groups at the ortho and para positions of the aniline ring.

- Conformation: A dihedral angle of 14.1° between aromatic rings creates a non-planar structure stabilized by an intramolecular N-H···O hydrogen bond. This conformation may reduce solubility but enhance binding specificity to hydrophobic enzyme pockets .

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

Data Table: Key Properties of Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.